
Ethyl 4-amino-3-bromo-5-chlorobenzoate
Overview
Description
Ethyl 4-amino-3-bromo-5-chlorobenzoate is a useful research compound. Its molecular formula is C9H9BrClNO2 and its molecular weight is 278.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-amino-3-bromo-5-chlorobenzoate is a compound of significant interest in pharmacology and biochemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₉H₉BrClNO₂
Molecular Weight: 278.53 g/mol
CAS Number: 874779-56-3
The compound features an ethyl ester group attached to a benzoic acid derivative, with amino and halogen substituents (bromine and chlorine) on the aromatic ring. These substituents are known to influence the compound's reactivity and biological interactions.
This compound is primarily studied for its role as a biochemical probe in enzyme interactions. The presence of the amino group allows for potential hydrogen bonding with active sites on proteins, while the halogen atoms may enhance binding affinity and specificity for various molecular targets.
The compound can undergo several chemical reactions, including:
- Substitution Reactions: The bromo group can be replaced by other nucleophiles.
- Oxidation/Reduction: The amino group may be oxidized or reduced, altering its biological activity.
- Ester Hydrolysis: The ester can hydrolyze to yield the corresponding carboxylic acid, which may exhibit different biological properties.
Pharmacological Potential
This compound has been investigated for various therapeutic applications:
- Enzyme Interactions: It has been studied as a substrate in enzymatic assays, showing potential as a tool for probing enzyme activity.
- Antimicrobial Properties: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activities, indicating that this compound may also have such properties .
- Cancer Research: Its structural features suggest possible interactions with oncogenic proteins, potentially leading to applications in cancer therapy .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Q & A
Q. Basic: What are optimized synthetic routes for Ethyl 4-amino-3-bromo-5-chlorobenzoate?
Methodological Answer:
Synthesis typically involves sequential functionalization of a benzoic acid derivative. A common approach is:
Esterification : React 4-amino-3-bromo-5-chlorobenzoic acid with ethanol using a coupling agent (e.g., DCC) or acid catalysis (H₂SO₄) under reflux .
Protection/Deprotection : The amino group may require protection (e.g., acetylation) during bromination/chlorination steps to prevent side reactions.
Solvent Selection : Use polar aprotic solvents like DMF or dichloromethane to enhance reaction homogeneity and yield .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity.
Q. Basic: What purification strategies ensure high purity of this compound?
Methodological Answer:
- Recrystallization : Optimal solvents (e.g., ethanol or ethyl acetate) dissolve the compound at elevated temperatures but precipitate impurities upon cooling.
- Chromatography : Use silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate byproducts. Monitor fractions via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane).
- Storage : Store at 0–6°C in airtight, light-protected containers to prevent degradation .
Q. Basic: How is the compound characterized structurally and functionally?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies substituent positions:
- Ethyl ester protons (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂).
- Aromatic protons (δ 6.8–7.5 ppm) show splitting patterns indicative of substitution .
- Mass Spectrometry : ESI-MS confirms molecular weight (expected [M+H]⁺ ~292–294 Da).
- Elemental Analysis : Validate C, H, N, Br, Cl percentages (±0.3% theoretical).
Q. Advanced: How do substituents influence regioselectivity in electrophilic substitution?
Methodological Answer:
- Electron-Donating Amino Group : Directs electrophiles to para/ortho positions but is partially deactivated by conjugation with the ester.
- Electron-Withdrawing Halogens (Br, Cl) : Meta-directing but create steric hindrance at position 3 and 5.
- Experimental Design : Nitration studies (HNO₃/H₂SO₄) reveal preferential substitution at position 2 or 6, validated by ¹H NMR and X-ray crystallography .
Q. Advanced: How can hydrogen bonding and crystal packing be analyzed?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for refinement . Key parameters:
- Thermal Analysis : DSC/TGA evaluates stability linked to packing efficiency.
Q. Advanced: How does the compound’s stability vary under different conditions?
Methodological Answer:
- Thermal Stability : Conduct accelerated degradation studies (40–80°C) in DMSO; monitor via HPLC for ester hydrolysis.
- Photostability : Expose to UV light (254 nm); quantify decomposition by LC-MS.
- Storage Recommendations : Refrigeration (2–8°C) in amber vials with desiccants preserves integrity >12 months .
Q. Advanced: How to resolve contradictions in reported spectral or crystallographic data?
Methodological Answer:
- Cross-Validation : Compare IR (C=O stretch ~1720 cm⁻¹), XRD (unit cell parameters), and computational models (DFT-optimized geometries).
- Error Analysis : For crystallography, check and data-to-parameter ratios (>10:1 ideal) .
- Reproducibility : Replicate synthetic conditions (solvent, catalyst loading) to isolate batch-dependent anomalies .
Properties
IUPAC Name |
ethyl 4-amino-3-bromo-5-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWOYQPBFUMLID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.